TBCA

描述

三溴异氰尿酸 (TBCA) 是一种化学化合物,广泛用作有机合成中的溴化剂。它以其在各种化学反应中的高效率和选择性而闻名。this compound 是一种稳定的白色结晶粉末,具有强烈的溴味。由于其能够将溴原子引入有机分子中,因此它经常被用于合成药物、农药和其他精细化学品。

准备方法

合成路线和反应条件

TBCA 可以通过氰尿酸与氢氧化钠、溴化钾和 Oxone® 在冷水中反应合成。反应过程如下:

- 将氰尿酸溶解在过量轻微的冷水中氢氧化钠溶液中。

- 将溴化钾和 Oxone® 加入溶液中。

- 使反应在室温下进行 24 小时。

- 过滤所得产物以获得高产率的 this compound .

工业生产方法

在工业环境中,this compound 的生产采用类似的方法,但规模更大。该过程涉及使用工业级试剂和设备以确保高产量和纯度。反应条件经过优化,以最大限度地提高合成效率,并最大限度地减少副产物的生成。

化学反应分析

反应类型

TBCA 会发生多种类型的化学反应,包括:

常见试剂和条件

氧化: This compound 与碘化铜 (I) 和哌啶在室温下在乙腈中一起使用,用于合成 1,3-二炔.

取代: 溴化反应通常在亲核溶剂(如醇、乙酸和水)存在下在丙酮中进行.

加成: 加成反应在乙腈中于温和且中性的条件下进行.

主要形成的产物

氧化: 1,4-二苯基丁-1,3-二炔.

取代: β-溴醚、β-溴乙酸酯和溴代醇.

加成: 邻二溴化物.

科学研究应用

TBCA 在科学研究中具有广泛的应用,包括:

作用机制

TBCA 主要通过抑制蛋白激酶 CK2 发挥作用。它与 CK2 的 ATP 结合位点结合,阻止其底物的磷酸化。这种抑制会导致各种细胞过程(包括细胞增殖和存活)的破坏。 This compound 作用机制中涉及的分子靶点和途径包括细胞骨架整合和细胞周期进程的调节 .

相似化合物的比较

TBCA 通常与其他溴化剂进行比较,例如:

N-溴代琥珀酰亚胺 (NBS): 与 NBS 相比,this compound 具有更高的亲电特性和原子经济性,使其在卤化反应中更有效.

3,3-二溴-5,5-二甲基乙内酰脲 (DBH): This compound 比 DBH 毒性更低,腐蚀性更低,副产物氰尿酸可重复利用以生产更多 this compound.

三氯异氰尿酸 (TCCA): This compound 与 TCCA 类似,但专门用于溴化反应,而 TCCA 用于氯化.

结论

三溴异氰尿酸 (this compound) 是一种用途广泛、高效的溴化剂,在有机合成、科学研究和工业中具有广泛的应用。其独特的特性和高选择性使其成为化学家和研究人员的宝贵工具。该化合物抑制蛋白激酶 CK2 的能力也为开发新的治疗剂开辟了潜在途径。

属性

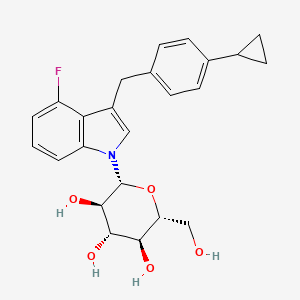

IUPAC Name |

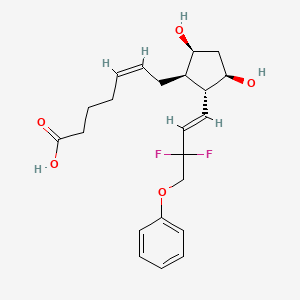

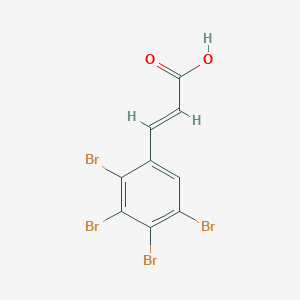

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQCVOKYJWUBC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TBCA?

A1: The molecular formula of this compound is C9H4Br4O2, and its molecular weight is 483.77 g/mol.

Q2: How does this compound interact with its biological targets?

A2: While the precise mechanism of action is still under investigation, research suggests that this compound inhibits Casein kinase 2 (CK2), an enzyme implicated in cell proliferation and cycle regulation. [] This inhibition leads to significant G2/M phase cell cycle arrest in prostate cancer cell lines. [] Further research is needed to fully elucidate this compound's interactions with CK2 and other potential targets.

Q3: What are the downstream effects of this compound's interaction with CK2?

A3: Inhibition of CK2 by this compound in prostate cancer cells has been shown to significantly reduce cell proliferation and induce G2/M phase cell cycle arrest. [] These effects suggest that this compound may have potential as an anti-cancer agent, but further research is required to confirm this.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not include specific spectroscopic data for this compound, it's characterization likely involves techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help confirm the compound's structure and purity.

Q5: Does this compound exhibit any catalytic properties?

A5: While the research provided doesn't focus on catalytic applications of this compound, one study demonstrates the use of a structurally similar compound, tribromoisocyanuric acid (this compound), as an effective reagent for halogenating electron-rich aromatics and carbonyl compounds. [] This suggests that this compound, with its similar structure, might also possess unexplored catalytic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)

![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)

![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)

![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)

![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)